10-Hydroxydecanoic Acid

Description

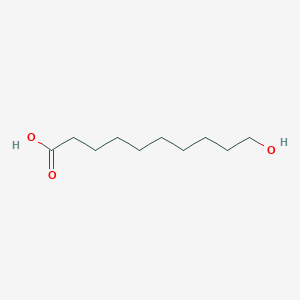

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCJVMMDTBEITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168428 | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-53-4, 27925-00-4 | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1679-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-hydroxydecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03XO416B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The intricate Biosynthesis of 10-Hydroxydecanoic Acid in Honeybees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydecanoic acid (10-HDA) is a unique and vital fatty acid found predominantly in royal jelly, the exclusive nourishment of queen honeybees (Apis mellifera). This remarkable compound is a key determinant of royal jelly's potent biological activities, including its antimicrobial, anti-inflammatory, and immunomodulatory properties. The biosynthesis of 10-HDA occurs in the mandibular glands of worker honeybees and is a complex process intricately linked to the age and social caste of the bee. This technical guide provides an in-depth exploration of the biosynthetic pathway of 10-HDA, detailing the key enzymes, their regulation, and the experimental protocols employed to elucidate this fascinating biological process.

The Biosynthetic Pathway of this compound

The biosynthesis of 10-HDA is a multi-step process that begins with the de novo synthesis of a long-chain fatty acid, followed by hydroxylation and subsequent chain shortening through a modified β-oxidation pathway. A proposed five-step biosynthetic pathway has been elucidated through transcriptomic and proteomic analyses of honeybee mandibular glands.[1][2]

The key stages in the biosynthesis of 10-HDA are:

-

De Novo Fatty Acid Synthesis: The process initiates with the synthesis of a C16 or C18 saturated fatty acid, primarily stearic acid, from acetyl-CoA by the enzyme Fatty Acid Synthase (FAS).[2]

-

ω-Hydroxylation: The terminal methyl group of the long-chain fatty acid is hydroxylated by a cytochrome P450 monooxygenase, specifically CYP6AS8, to form ω-hydroxy stearic acid.[3][4]

-

Activation to Acyl-CoA: The resulting ω-hydroxy fatty acid is then activated to its coenzyme A (CoA) ester.

-

Peroxisomal β-Oxidation: The ω-hydroxy acyl-CoA undergoes a series of incomplete β-oxidation cycles within the peroxisome. This process involves the sequential removal of two-carbon units. Key enzymes in this stage include 3-ketoacyl-CoA thiolase (KAT).[1][5]

-

Formation of 10-HDA: The β-oxidation process is terminated when the chain length is reduced to 10 carbons, yielding this compound.

The following diagram illustrates the proposed biosynthetic pathway of 10-HDA in honeybee mandibular glands.

Quantitative Data on 10-HDA Biosynthesis

The production of 10-HDA is highly regulated and varies significantly with the age and caste of the worker honeybee. Nurse bees, responsible for feeding the queen and larvae, exhibit the highest levels of 10-HDA synthesis.

| Bee Age/Caste | 10-HDA Content (μ g/bee ) | Reference |

| Newly Emerged Bees (NEBs) | 3.07 ± 1.93 | [1] |

| Nurse Bees (NBs) | 31.17 ± 2.02 | [1] |

| Forager Bees (FBs) | 50.24 ± 9.90 | [1] |

| Mandibular Gland Components | Amount in Workers (μ g/bee ) | Amount in Queens (μ g/queen ) | Reference |

| 10-HDA | 4.53 ± 0.49 | - | [6] |

| 10-HDAA | 1.03 ± 0.06 | - | [6] |

| 9-ODA | 0.09 ± 0.01 | 146.44 ± 17.74 | [6] |

| 9-HDA | 0.66 ± 0.05 | 39.17 ± 5.09 | [6] |

| HOB | 0.71 ± 0.04 | - | [6] |

| HVA | - | 1.54 ± 0.28 | [6] |

Key Enzymes and Their Regulation

Several key enzymes play crucial roles in the biosynthesis of 10-HDA. The expression and activity of these enzymes are tightly regulated, leading to the age-dependent production of this vital fatty acid.

-

Fatty Acid Synthase (FAS): This enzyme complex is responsible for the initial de novo synthesis of long-chain fatty acids. Studies have shown that FAS activity is higher in nurse bees compared to foragers, correlating with the higher demand for lipid synthesis for royal jelly production.[2]

-

Cytochrome P450 (CYP6AS8): This enzyme is a member of the cytochrome P450 family and is responsible for the critical ω-hydroxylation step. The expression of the CYP6AS8 gene is significantly upregulated in the mandibular glands of nurse bees.[3][4] RNA interference (RNAi) mediated knockdown of CYP6AS8 has been shown to significantly reduce 10-HDA production, confirming its essential role in the pathway.[3]

-

3-ketoacyl-CoA thiolase (KAT): As a key enzyme in the β-oxidation pathway, KAT is involved in the chain-shortening process. Transcriptomic analyses have revealed higher expression of KAT in the mandibular glands of nurse bees.[1][5]

Experimental Protocols

The elucidation of the 10-HDA biosynthetic pathway has been made possible through a combination of advanced molecular and biochemical techniques. This section provides an overview of the key experimental protocols.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a fundamental technique for quantifying the expression levels of genes encoding the biosynthetic enzymes.

Workflow for qRT-PCR Analysis of Gene Expression in Honeybee Mandibular Glands:

Detailed Methodology:

-

Sample Collection: Mandibular glands are dissected from honeybees of different ages or castes on a cold surface (e.g., dry ice) to preserve RNA integrity.[1]

-

Total RNA Extraction: Total RNA is extracted from the dissected glands using a suitable kit (e.g., TRIzol reagent) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with SYBR Green or a probe-based detection method. Gene-specific primers are designed to amplify the target genes (e.g., FAS, CYP6AS8, KAT) and a reference gene for normalization (e.g., actin or GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

RNA Interference (RNAi) for Gene Knockdown

RNAi is a powerful tool to study gene function by specifically silencing the expression of a target gene. This technique has been instrumental in confirming the roles of CYP6AS8 and KAT in 10-HDA biosynthesis.[3][5]

Detailed Methodology:

-

dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to a specific region of the target gene (e.g., a 300-500 bp fragment of CYP6AS8) is synthesized in vitro using a T7 RNA polymerase-based kit. A non-specific dsRNA (e.g., from Green Fluorescent Protein, GFP) is used as a control.[4][7]

-

dsRNA Injection: Newly emerged worker bees are anesthetized by chilling. A specific amount of dsRNA (e.g., 1-5 µg in 1-2 µL of nuclease-free water) is injected into the abdomen of each bee using a microinjector.[7]

-

Incubation: The injected bees are maintained in cages with ad libitum access to sucrose solution and pollen for a specific period (e.g., 3-7 days) to allow for gene knockdown.

-

Analysis: After the incubation period, the mandibular glands are dissected for 10-HDA quantification by HPLC and for qRT-PCR analysis to confirm the knockdown of the target gene's mRNA levels.

Quantification of 10-HDA by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of 10-HDA in mandibular gland extracts and royal jelly.

Detailed Methodology:

-

Sample Preparation: Mandibular glands are dissected and homogenized in a suitable solvent, such as methanol or a chloroform/methanol mixture.[1]

-

Extraction: The homogenate is centrifuged, and the supernatant containing the lipid fraction is collected. The solvent is then evaporated under a stream of nitrogen.

-

Derivatization (Optional): For some HPLC methods, the fatty acids may be derivatized to improve their detection.

-

HPLC Analysis: The extracted sample is redissolved in the mobile phase and injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase typically consists of a mixture of acetonitrile and an acidic aqueous solution. Detection is performed using a UV detector at a wavelength of approximately 210 nm.

-

Quantification: The concentration of 10-HDA is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a pure 10-HDA standard.

Conclusion

The biosynthesis of this compound in honeybees is a finely tuned and complex metabolic process that is essential for the production of royal jelly and the overall health of the honeybee colony. Research utilizing advanced molecular and analytical techniques has provided significant insights into the biosynthetic pathway and the key enzymes involved. Further research focusing on the intricate regulatory networks and the precise kinetic properties of the biosynthetic enzymes will undoubtedly uncover new avenues for understanding honeybee biology and may offer novel strategies for enhancing the production and quality of royal jelly. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of this fascinating biological system.

References

- 1. mdpi.com [mdpi.com]

- 2. Fat body lipogenic capacity in honey bee workers is affected by age, social role and dietary protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. RNAi-mediated Double Gene Knockdown and Gustatory Perception Measurement in Honey Bees (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

"physiological role of 10-Hydroxydecanoic acid"

An In-Depth Technical Guide to the Physiological Role of 10-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (10-HDA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest due to its diverse and potent physiological activities. This technical guide provides a comprehensive overview of the current understanding of 10-HDA's biological roles, with a focus on its anti-inflammatory, anti-tumor, immunomodulatory, and neuroprotective properties. Detailed experimental methodologies for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide employs Graphviz (DOT language) to visually represent the intricate signaling pathways and experimental workflows associated with 10-HDA's mechanisms of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (10-HDA), also known as queen bee acid, is a saturated fatty acid that constitutes a major lipid component of royal jelly, a secretion from the glands of worker honeybees.[1] Its unique chemical structure underpins a wide array of pharmacological effects, making it a compelling molecule for therapeutic investigation. This guide delves into the core physiological roles of 10-HDA, presenting the currently available scientific data in a structured and accessible format for researchers and drug development professionals.

Anti-Tumor Activity

10-HDA has demonstrated significant anti-tumor effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 10-HDA against a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |

| A549 | Human Lung Cancer | 22.68 | - | [2] |

| NCI-H460 | Human Lung Cancer | 44.03 | - | [2] |

| NCI-H23 | Human Lung Cancer | 44.79 | - | [2] |

| SU-DHL-2 | Lymphoma | - | 496.8 | [3] |

| HepG2 | Human Hepatoma | - | 59.6 | [1] |

| WiDr | Human Colon Cancer | ~3000 (significant inhibition) | - | [4] |

| Human Colorectal Adenocarcinoma | Colorectal Cancer | 37.5 (µmol/mL) | - | [1] |

Note: IC50 values for normal cell lines were significantly higher, indicating a degree of selectivity for cancer cells. For instance, the IC50 for normal liver cells (LO2) and human skin fibroblasts (HSF) were approximately 1000 µg/mL and greater than 1000 µg/mL, respectively.[5]

Signaling Pathways in Anti-Tumor Activity

10-HDA exerts its anti-tumor effects by modulating several key signaling pathways, including the MAPK, STAT3, and NF-κB pathways.[2] It has been shown to induce ROS-mediated apoptosis in human lung cancer cells.[2]

Caption: 10-HDA induced anti-tumor signaling pathways.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 24 hours.[6]

-

Treatment: Treat the cells with various concentrations of 10-HDA (e.g., 0-5 mM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 hours).[4]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of 10-HDA that causes 50% inhibition of cell growth.

Anti-Inflammatory Activity

10-HDA exhibits potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the effects of 10-HDA on the production of various inflammatory cytokines.

| Cell Line | Mediator | Effect | Concentration | Reference |

| WiDr | TNF-α | Inhibition | 3 mM | [7] |

| WiDr | IL-1β | Inhibition | 3 mM | [7] |

| WiDr | IL-8 | Inhibition | 0.5-3.0 mM (dose-dependent) | [8] |

| WiDr | IL-1ra | Induction | 0.1-3 mM | [8] |

| Macrophages | Nitric Oxide (NO) | Inhibition | Dose-dependent | [9] |

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of 10-HDA are primarily mediated through the inhibition of the NF-κB signaling pathway.[7]

Caption: 10-HDA's inhibition of the NF-κB pathway.

Experimental Protocol: Western Blot for NF-κB

This protocol is used to determine the expression levels of proteins involved in the NF-κB pathway.

-

Cell Culture and Treatment: Culture cells (e.g., WiDr) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of 10-HDA for a specified time.[7]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against an NF-κB subunit (e.g., p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunomodulatory Effects

10-HDA has been shown to modulate the immune response, although its effects can be complex, exhibiting both immunostimulatory and immunosuppressive properties depending on the context. It has been reported to have immunomodulatory activities.[10][11]

Experimental Protocol: Luciferase Reporter Assay for NF-κB Activity

This assay provides a quantitative measure of NF-κB transcriptional activity.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

-

Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) with or without 10-HDA.[12]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Neuroprotective Role

Emerging evidence suggests that 10-HDA possesses neuroprotective properties, including the promotion of neurogenesis.[13][14]

In Vitro Neurogenesis

10-HDA has been shown to promote the differentiation of neural stem/progenitor cells into neurons.[14][15]

Caption: 10-HDA's influence on neural stem cell differentiation.

Experimental Protocol: In Vitro Neurogenesis Assay

-

Neural Stem Cell Culture: Culture neural stem/progenitor cells as neurospheres in a medium containing basic fibroblast growth factor (FGF-2).[15]

-

Differentiation Induction: Induce differentiation by removing FGF-2 from the medium and treating the cells with 10-HDA at various concentrations.

-

Immunocytochemistry: After a set period of differentiation (e.g., 7 days), fix the cells and perform immunocytochemistry using antibodies against neuronal (e.g., β-III tubulin), astrocytic (e.g., GFAP), and oligodendrocytic (e.g., O4) markers.

-

Microscopy and Analysis: Visualize the stained cells using fluorescence microscopy and quantify the percentage of each cell type to determine the effect of 10-HDA on neural differentiation.

Other Physiological Roles

Estrogenic Activity

10-HDA has been reported to exhibit weak estrogenic activity, which may contribute to some of the physiological effects of royal jelly.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling network involved in cell growth, proliferation, and survival. While direct modulation by 10-HDA is still under investigation, its involvement in processes regulated by this pathway suggests a potential interaction.

Caption: Overview of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anti-tumor, anti-inflammatory, and emerging neuroprotective activities, mediated through the modulation of key signaling pathways, position it as a strong candidate for further investigation in drug development. This technical guide provides a consolidated resource of the current knowledge on 10-HDA, offering a foundation for future research aimed at harnessing its physiological benefits for human health. The detailed experimental protocols and structured data presentation are intended to facilitate the design and execution of new studies in this promising area of research.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism [frontiersin.org]

- 7. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of this compound [mdpi.com]

- 10. Royal jelly acid, 10-hydroxy-trans-2-decenoic acid, as a modulator of the innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

- 14. Royal jelly and its unique fatty acid, 10-hydroxy-trans-2-decenoic acid, promote neurogenesis by neural stem/progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

10-Hydroxydecanoic Acid: A Key Bioactive Component of Royal Jelly

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydecanoic acid (10-HDA), a unique medium-chain fatty acid, is a principal and well-studied bioactive component of royal jelly, the exclusive food of queen honeybees. Comprising a significant portion of the lipid fraction of royal jelly, 10-HDA is a key marker of its quality and authenticity.[1][2] This technical guide provides a comprehensive overview of 10-HDA, focusing on its quantitative presence in royal jelly, its diverse pharmacological activities, and the underlying molecular mechanisms. Detailed experimental protocols for the extraction, quantification, and biological evaluation of 10-HDA are presented, alongside a summary of its therapeutic potential in various disease models. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound (10-HDA)

Royal jelly is a complex, protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera).[2] It serves as the primary food source for bee larvae and the queen bee, contributing to her remarkable longevity and fertility.[2] The unique biological properties of royal jelly are largely attributed to its specific composition, particularly its lipid fraction, which is rich in distinctive fatty acids. Among these, (E)-10-hydroxy-2-decenoic acid (10-HDA) is the most abundant and extensively researched.[3][4]

10-HDA is a ten-carbon unsaturated fatty acid with a hydroxyl group at the ω-1 position. Its presence is almost exclusive to royal jelly, making it a reliable indicator of product purity.[3] Numerous studies have highlighted the broad spectrum of biological activities associated with 10-HDA, including anti-inflammatory, immunomodulatory, anti-tumor, neurogenic, and antimicrobial effects.[3][5][6][7][8] This guide will delve into the scientific evidence supporting these claims, providing quantitative data and detailed methodologies for further investigation.

Quantitative Analysis of 10-HDA in Royal Jelly

The concentration of 10-HDA in royal jelly is a critical quality parameter and can vary depending on factors such as the geographical origin, season, and storage conditions.[1] International standards have been established to regulate the minimum 10-HDA content in commercial royal jelly products.[1]

Table 1: Concentration of 10-HDA in Royal Jelly Products

| Product Type | 10-HDA Concentration Range (%) | Reference(s) |

| Fresh/Pure Royal Jelly | 1.4 - 2.0 | [1] |

| Lyophilized Royal Jelly | 3.0 - 6.0 | [2] |

| Commercial Royal Jelly Creams | 1.85 - 2.15 | [9] |

| Royal Jelly Supplements | 0.43 - 6.28 | [9] |

Pharmacological Activities and Mechanisms of Action

10-HDA exerts a wide array of pharmacological effects by modulating various cellular signaling pathways. This section summarizes the key biological activities and the available quantitative data.

Anti-Tumor Activity

10-HDA has demonstrated significant anti-cancer properties in various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[5][10]

Table 2: In Vitro Anti-Tumor Activity of 10-HDA

| Cancer Cell Line | Assay | IC50 / Effective Concentration | Effect | Reference(s) |

| Human Lung Cancer (A549) | MTT Assay | 22.68 µM | Induction of apoptosis, cell cycle arrest at G0/G1 | [10] |

| Human Lung Cancer (NCI-H460) | MTT Assay | 44.03 µM | Cytotoxicity | [10] |

| Human Lung Cancer (NCI-H23) | MTT Assay | 44.79 µM | Cytotoxicity | [10] |

| Human Colorectal Adenocarcinoma | Proliferation Assay | 37.5 µmol/mL | Anti-proliferative | [10] |

| Human Hepatoma (HepG2) | MTT Assay | 59.6 µg/mL | Reduced cell viability, induction of apoptosis | [11] |

| Ehrlich Solid Tumor (in vivo) | Tumor Volume | 2.5 and 5 mg/kg | Tumor inhibition | [10] |

Immunomodulatory and Anti-inflammatory Effects

10-HDA has been shown to modulate the immune response and exhibit potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and regulate the activity of key inflammatory signaling pathways.[3][6]

Table 3: Immunomodulatory and Anti-inflammatory Effects of 10-HDA

| Cell Line/Model | Assay | Effective Concentration | Effect | Reference(s) |

| LPS-stimulated Macrophages | Nitric Oxide Production | Dose-dependent | Inhibition of NO production | [3] |

| Human Colon Cancer (WiDr) | ELISA | 3 mM | Inhibition of TNF-α, IL-1β, and IL-8 production | [12] |

| Human Colon Cancer (WiDr) | Western Blot | Dose-dependent | Inhibition of NF-κB expression | [4] |

Neurogenic Effects

Recent studies have highlighted the potential of 10-HDA in promoting neurogenesis, the process of generating new neurons. This suggests its potential therapeutic application in neurodegenerative diseases.[13][14]

Table 4: Neurogenic Effects of 10-HDA

| Cell Line/Model | Assay | Effect | Reference(s) |

| Neural Stem/Progenitor Cells | Immunocytochemistry | Increased generation of neurons, decreased generation of astrocytes | [13][15] |

| PC12 Cells | Differentiation Assay | Stimulates neuronal differentiation | [14] |

Key Signaling Pathways Modulated by 10-HDA

10-HDA's diverse biological activities are orchestrated through its interaction with several key intracellular signaling pathways.

MAPK, NF-κB, and STAT3 Signaling Pathways

In human lung cancer cells, 10-HDA has been shown to regulate the MAPK, STAT3, and NF-κB signaling pathways. It increases the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK and STAT3, and inhibiting NF-κB.[5] This intricate modulation contributes to its anti-tumor effects by inducing apoptosis and arresting the cell cycle.[5][10]

Caption: 10-HDA's modulation of MAPK, NF-κB, and STAT3 pathways in cancer cells.

PI3K/AKT Signaling Pathway

In the context of type 2 diabetes, 10-HDA has been found to exert hypoglycemic effects by activating the PI3K/AKT/GSK3β signaling pathway.[16] This pathway is crucial for regulating glucose metabolism and insulin sensitivity.

Caption: 10-HDA enhances glucose metabolism via the PI3K/AKT pathway.

Target of Rapamycin (TOR) Signaling

Studies in Caenorhabditis elegans have shown that 10-HDA can extend lifespan through dietary restriction and by modulating the Target of Rapamycin (TOR) signaling pathway.[17][18] This pathway is a highly conserved regulator of growth and aging.

Caption: 10-HDA promotes longevity by modulating TOR signaling.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of 10-HDA.

Extraction and Quantification of 10-HDA from Royal Jelly by HPLC

This protocol is adapted from established methods for the analysis of 10-HDA in royal jelly.[9]

Materials:

-

Royal jelly sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

10-HDA standard

-

Methyl 4-hydroxybenzoate (MHB) as internal standard

-

Sonicator

-

Centrifuge

-

Syringe filters (0.45 µm and 0.2 µm)

-

HPLC system with UV detector

-

C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of royal jelly into a centrifuge tube.

-

Add 10 mL of a methanol/water solution (50:50, v/v) and the internal standard (MHB) solution.

-

Sonicate the mixture for 30 minutes to ensure complete dissolution.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter, followed by a 0.2 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:0.2, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 10-HDA at various concentrations.

-

Quantify the amount of 10-HDA in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

-

Caption: Experimental workflow for 10-HDA quantification by HPLC.

Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing the effect of 10-HDA on cell viability.

Materials:

-

Target cell line (e.g., A549, HepG2)

-

Complete cell culture medium

-

10-HDA stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of 10-HDA in culture medium.

-

Replace the medium in each well with 100 µL of the 10-HDA solutions at different concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve 10-HDA).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Western Blot Analysis of Signaling Proteins

This protocol outlines a general procedure for analyzing the effect of 10-HDA on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

-

Target cell line

-

10-HDA

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with 10-HDA as described in the MTT assay protocol.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the lysate and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anti-tumor, anti-inflammatory, immunomodulatory, and neurogenic properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further research and development. This technical guide provides a solid foundation for scientists and researchers to explore the pharmacological applications of 10-HDA, offering standardized protocols and a comprehensive summary of the existing quantitative data. Future investigations should focus on elucidating the precise molecular targets of 10-HDA and evaluating its efficacy and safety in preclinical and clinical studies to unlock its full therapeutic potential.

References

- 1. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. apiservices.biz [apiservices.biz]

- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]

- 12. [Determination of 10-HDA in honeybee body by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pathway-Specific Analysis of Gene Expression Data Identifies the PI3K/Akt Pathway as a Novel Therapeutic Target in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 10-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydecanoic acid (10-HDAA) is a saturated omega-hydroxy fatty acid. Its structure consists of a ten-carbon aliphatic chain with a hydroxyl group at the terminal (C10) position and a carboxylic acid functional group at the C1 position.[1][2] This bifunctional nature makes it a valuable molecule in various applications, including as an intermediate in the synthesis of biodegradable polymers and pharmaceutical agents, and as an emulsifying agent in the cosmetics industry.[2] Notably, 10-HDAA is a naturally occurring compound found as a minor constituent in royal jelly, the secretion of honeybees (Apis mellifera).[3][4] Its presence in this complex natural product has led to investigations into its biological activities, which include anti-inflammatory, immunomodulatory, and estrogenic effects.[4]

This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical and physical properties, spectroscopic data, synthesis and biosynthesis pathways, and relevant experimental protocols for its analysis.

Molecular Structure and Properties

The fundamental structure of this compound features a linear ten-carbon backbone, making it a medium-chain fatty acid. The presence of a terminal hydroxyl group and a carboxylic acid group defines its classification as an omega-hydroxy acid.

Table 1: General Properties and Identifiers of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 10-hydroxycapric acid, 10-HDAA | [5] |

| CAS Number | 1679-53-4 | [3][6] |

| Molecular Formula | C₁₀H₂₀O₃ | [3][6] |

| Molecular Weight | 188.26 g/mol | [5] |

| Canonical SMILES | C(CCCCC(=O)O)CCCCO | [3][5] |

| InChI Key | YJCJVMMDTBEITC-UHFFFAOYSA-N | [3][6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White to off-white crystalline solid. | [2][7] |

| Melting Point | 75-77 °C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |

| pKa (Predicted) | 4.78 ± 0.10 | [2][8] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Key Observations and Assignments |

| ¹H NMR | Signals corresponding to the methylene protons of the aliphatic chain (approx. 1.2-1.6 ppm), the α-methylene protons adjacent to the carboxylic acid (approx. 2.3 ppm), and the methylene protons adjacent to the hydroxyl group (approx. 3.6 ppm). The hydroxyl and carboxylic acid protons show broad signals. |

| ¹³C NMR | Resonances for the carboxylic carbon (approx. 179 ppm), the carbon bearing the hydroxyl group (approx. 63 ppm), and the distinct signals for the methylene carbons along the aliphatic chain. |

| IR Spectroscopy | Broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (approx. 1700 cm⁻¹), and a broad band for the O-H stretch of the alcohol (approx. 3200-3500 cm⁻¹). |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule (M-18) and the loss of the carboxyl group (M-45). |

Synthesis and Biosynthesis

This compound can be produced through both chemical synthesis and biological processes.

Chemical Synthesis

One notable method for the chemical synthesis of this compound involves the high-temperature cleavage of castor oil using a strong base.[9] Castor oil is primarily composed of triglycerides of ricinoleic acid, an 18-carbon hydroxylated fatty acid. Under harsh alkaline conditions, the ricinoleic acid backbone is cleaved to yield sebacic acid (a 10-carbon dicarboxylic acid) and 2-octanol.[10][11] Variations of this process can be optimized to produce this compound.[9][12]

Another synthetic route starts from 1,8-octanediol, which is oxidized to form 8-hydroxyoctanal. This intermediate then undergoes further reactions to extend the carbon chain and form the final product.[12]

Biosynthesis

Recent advancements in metabolic engineering have enabled the biosynthesis of hydroxy fatty acids in microbial hosts like Escherichia coli.[13][14] A common strategy involves the terminal hydroxylation of a corresponding fatty acid precursor. For 10-HDAA, decanoic acid serves as the substrate. The process utilizes a cascade of enzymes, often including a cytochrome P450 monooxygenase system to introduce the hydroxyl group at the terminal (ω) position.

In engineered E. coli, the biosynthesis can be designed as a whole-cell catalytic process.[13][15] Decanoic acid is first converted to its coenzyme A (CoA) derivative, which is then hydroxylated by a specific P450 enzyme (CYP) to form 10-hydroxydecanoyl-CoA. Finally, a thioesterase cleaves the CoA group to release this compound.

Biological Activity and Signaling Pathways

This compound and its unsaturated counterpart, 10-hydroxy-2-decenoic acid (10-HDA), have been shown to modulate several key signaling pathways, contributing to their observed biological effects. One of the well-studied pathways is the PI3K/Akt signaling cascade, which is central to regulating cell growth, survival, and metabolism.

Studies have demonstrated that these fatty acids can influence the phosphorylation status of key proteins in this pathway, such as Akt and Glycogen Synthase Kinase 3 Beta (GSK3β).[16] For instance, in certain models, 10-HDA has been shown to increase the phosphorylation of PI3K and Akt, which can lead to downstream effects like improved glucose metabolism.[16] This modulation suggests a potential therapeutic role in metabolic disorders.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of 10-HDAA, particularly from complex matrices like royal jelly, is reversed-phase HPLC (RP-HPLC).[17][18][19]

1. Sample Preparation (from Royal Jelly):

-

Weigh approximately 30 mg of the royal jelly sample into a 10 mL volumetric flask.[18]

-

Add 1 mL of an internal standard solution (e.g., α-naphthol at 30 µg/mL or methyl 4-hydroxybenzoate).[17][18]

-

Bring the flask to volume with the mobile phase or an appropriate solvent like absolute ethanol.[18][19]

-

Sonicate the mixture for 30 minutes to ensure complete dissolution and extraction.[17]

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[17][18]

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.0 x 150 mm).[18]

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to ~2.5 using phosphoric acid.[18]

-

Detection: UV detector set to a wavelength of 215-225 nm.[17][18]

-

Injection Volume: 5 µL.[18]

3. Quantification:

-

Prepare a standard curve using known concentrations of pure 10-HDAA.

-

Calculate the concentration in the sample by comparing the peak area ratio of 10-HDAA to the internal standard against the calibration curve.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for the definitive structural confirmation of 10-HDAA.

1. Sample Preparation:

-

Dissolve 2-10 mg of the purified 10-HDAA sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[20][21]

-

Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of at least 4.5 cm.[21]

-

The use of an internal standard like tetramethylsilane (TMS) is common for referencing chemical shifts to 0.00 ppm.

2. Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Standard pulse programs are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Additional experiments like DEPT, COSY, and HSQC can be performed to confirm proton-carbon connectivities and provide unambiguous assignments.

References

- 1. Biosynthesis of 10-Hydroxy-2-Decenoic Acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 1679-53-4 [chemicalbook.com]

- 5. This compound | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 1679-53-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN1683312A - Process for producing 10-hydroxy capric acid - Google Patents [patents.google.com]

- 11. consult.eai.in [consult.eai.in]

- 12. CN103159617A - Method for synthesis of 10-hydroxy-2-decenoic acid - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. apiservices.biz [apiservices.biz]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. psecommunity.org [psecommunity.org]

- 21. How to make an NMR sample [chem.ch.huji.ac.il]

A Comprehensive Technical Guide to the Biological Activities of 10-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydecanoic acid (10-HDA), a saturated medium-chain fatty acid, is a unique and significant bioactive component of royal jelly, the exclusive nourishment of queen honeybees.[1] Beyond its role in bee biology, 10-HDA has garnered considerable scientific interest for its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the multifaceted biological effects of 10-HDA, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, immunomodulatory, and skin health-promoting properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Anti-inflammatory Activities

10-HDA has demonstrated potent anti-inflammatory effects across various experimental models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

A primary target of 10-HDA is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][3] In lipopolysaccharide (LPS)-stimulated macrophages, 10-HDA has been shown to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]

Furthermore, 10-HDA influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it has been observed to increase the phosphorylation of p38 and JNK while decreasing the phosphorylation of ERK in certain cancer cell lines, suggesting a complex regulatory role in cellular stress and inflammatory responses.[1][4]

Quantitative Data: Anti-inflammatory Effects of 10-HDA

| Cell Line | Stimulant | Parameter Measured | Effect of 10-HDA | Concentration | Reference |

| WiDr (human colon cancer) | - | TNF-α secretion | Inhibition | 3 mM | [2] |

| WiDr (human colon cancer) | - | IL-1β secretion | Inhibition | 3 mM | [2] |

| WiDr (human colon cancer) | - | IL-8 secretion | Inhibition | 0.5 - 3.0 mM (dose-dependent) | [2] |

| WiDr (human colon cancer) | - | IL-1ra production | Induction | 0.1 - 3 mM | [2] |

| RAW 264.7 (murine macrophage) | LPS | TNF-α production | Inhibition | Not specified | [5] |

| RAW 264.7 (murine macrophage) | LPS | IL-6 production | Inhibition | Not specified | [5] |

Anti-cancer Activities

10-HDA exhibits promising anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing cell migration in various cancer cell lines.[6][7] Its cytotoxic effects appear to be selective for cancer cells, with minimal impact on normal cells.[1][7]

The anti-cancer mechanism of 10-HDA is multifaceted. It has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which in turn triggers apoptotic pathways.[4] This ROS-mediated apoptosis involves the regulation of the MAPK and STAT3 signaling pathways.[1][4] Specifically, 10-HDA treatment leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of the anti-apoptotic protein Bcl-2.[7]

Moreover, 10-HDA can arrest the cell cycle at the G0/G1 phase, thereby halting the proliferation of cancer cells.[7] It also inhibits cancer cell migration by modulating the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[1]

Quantitative Data: In Vitro Anti-cancer Activity of 10-HDA (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |

| A549 | Human Lung Cancer | 22.68 | - | [1] |

| NCI-H460 | Human Lung Cancer | 44.03 | - | [1] |

| NCI-H23 | Human Lung Cancer | 44.79 | - | [1] |

| SU-DHL-2 | Human Lymphoma | - | 496.8 | [4][6] |

| HepG2 | Human Hepatoma | - | 59.6 | [7] |

| Human Colorectal Adenocarcinoma | Colorectal Cancer | 37.5 | - | [1] |

| THLE-3 | Normal Human Liver | - | 106.4 | [7] |

| IMR90 | Normal Human Lung Fibroblasts | No significant cytotoxicity | - | [1] |

| LO2 | Normal Human Liver | - | ~1000 | [4] |

| HSF | Normal Human Fibroblasts | - | >1000 | [4] |

Neuroprotective Effects

Emerging evidence suggests that 10-HDA possesses significant neuroprotective properties. In a rat model of ischemic stroke, supplementation with 10-HDA was found to reduce brain infarction and decrease weight loss.[8][9][10] These beneficial effects were associated with a reduction in the levels of active caspase-3 and PARP-1, key mediators of apoptosis.[8][9]

Furthermore, 10-HDA treatment has been shown to increase the levels of acetyl-histone H3 and H4, suggesting a role in epigenetic modifications that may contribute to neuroprotection.[8][9] It also alleviates DNA damage in brain tissue and peripheral lymphocytes following ischemic injury.[8][9] Some studies suggest that the neuroprotective effects of royal jelly can be largely attributed to its 10-HDA content.[8][10]

Immunomodulatory Properties

10-HDA has been shown to modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects depending on the context. It has been reported to have immunomodulatory activities, although the precise mechanisms are still under investigation.[1][2][11] For instance, one study highlighted that while the 10-HDA molecule is fundamental for the development of bee larvae, its precursor, this compound (10-HDAA), seems to be responsible for the immune-stimulating effect attributed to Royal Jelly.[12]

Effects on Skin Health

10-HDA has demonstrated beneficial effects on skin health, primarily through its ability to promote collagen production and inhibit melanogenesis.

In human dermal fibroblasts, 10-HDA has been shown to enhance collagen synthesis, which is crucial for maintaining skin elasticity and reducing the signs of aging.[11] This effect is partly attributed to its ability to protect against cellular damage induced by factors like hydroxyl free radicals.[11]

Furthermore, 10-HDA exhibits anti-melanogenic properties. It inhibits the activity of tyrosinase and the expression of tyrosinase-related proteins (TRP-1 and TRP-2) and the microphthalmia-associated transcription factor (MITF) in melanoma cells.[13][14] This leads to a reduction in melanin synthesis, suggesting its potential as a skin-whitening agent.[13][14] In a study on diabetic mice, 10-HDA showed a protective effect on skin damage, although it was less potent than royal jelly in completely suppressing the activation of the Wnt/β-catenin pathway and pyroptosis.[15][16]

Signaling Pathways Modulated by 10-HDA

The diverse biological activities of 10-HDA are mediated through its interaction with and modulation of several key intracellular signaling pathways.

Anti-inflammatory Signaling

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accuratechemical.com [accuratechemical.com]

- 7. biovendor.com [biovendor.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]

- 10. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systemic injection of LPS induces region-specific neuroinflammation and mitochondrial dysfunction in normal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 16. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Techniques for the Quantification of 10-Hydroxydecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxy-2-decenoic acid (10-HDA) is a unique and biologically active fatty acid found almost exclusively in royal jelly, a secretion from the glands of worker honeybees.[1][2] Its presence and concentration are widely used as primary markers for the authenticity and quality of royal jelly and products containing it.[1][3] 10-HDA is credited with a range of pharmacological properties, including antimicrobial, anti-inflammatory, immunomodulatory, and antitumor activities.[1][4] Accurate and reliable analytical methods are therefore crucial for the standardization of royal jelly products, quality control, and for research into its therapeutic potential. This document provides an overview of common analytical techniques and detailed protocols for the quantification of 10-HDA.

Overview of Analytical Techniques

The quantification of 10-HDA is predominantly performed using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and preferred method for 10-HDA analysis.[5] It offers high sensitivity, precision, and relatively simple sample preparation.[5][6] Reversed-phase columns, particularly C18, are frequently employed for separation.[2]

-

Gas Chromatography (GC): GC is another technique used for 10-HDA quantification. However, it typically requires a derivatization step to convert the non-volatile 10-HDA into a more volatile compound suitable for GC analysis.[7] This extra step can be time-consuming and may lead to sample loss.[2][7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for complex matrices or when very low detection limits are required.[8][9]

-

Capillary Electrophoresis (CE): CE has also been applied for the separation and determination of 10-HDA, offering an alternative to traditional chromatographic methods.[5][10]

Quantitative Data Summary

The performance of various HPLC methods for 10-HDA analysis is summarized in the table below, providing a comparison of their key validation parameters.

| Method | Column | Mobile Phase | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| HPLC-UV (215 nm) | Agilent Zorbax Eclipse XDB-C18 | Methanol, water, and phosphoric acid (55:45:2.7, v/v/v) | 0.05 | 0.25 | 97.4 - 100.4 | [6][7] |

| HPLC-UV (225 nm) | Shimadzu ODS-H C18 | Methanol/water (45:55, v/v) at pH 2.5 | Not Reported | Not Reported | 99.26 - 99.81 | [10] |

| HPLC-DAD (210 nm) | InterSustain® C18 | Methanol, ultrapure water, and phosphoric acid (250:250:1.25, v/v/v) | 0.048 | 0.145 | Not Reported | [4] |

| RP-HPLC-UV | Nova-pak C18 | Not specified | 0.5 (mg/kg) | 1.5 (mg/kg) | 95.0 - 100.0 | [6][11] |

Detailed Experimental Protocols

Protocol 1: Quantification of 10-HDA using HPLC-UV

This protocol is based on a widely cited reversed-phase HPLC method.[7]

1. Materials and Reagents

-

10-HDA standard (≥97% purity)

-

Methyl 4-hydroxybenzoate (MHB) for use as an internal standard

-

Methanol (HPLC grade)

-

Deionized water

-

Phosphoric acid (analytical grade)

-

Royal jelly samples

-

Syringe filters (0.2 µm and 0.45 µm nylon)

2. Preparation of Standard Solutions

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 0.1 g of MHB in a 50:50 (v/v) mixture of methanol and water to a final volume of 1000 mL.[7]

-

10-HDA Stock Solution (160 µg/mL): Accurately weigh 0.016 g of 10-HDA and dissolve in a 50:50 (v/v) methanol/water solvent to a final volume of 100 mL.[7]

-

Calibration Standards: Prepare a series of calibration standards by diluting the 10-HDA stock solution to achieve concentrations ranging from 0.1 to 160 µg/mL.[7]

3. Sample Preparation

-

Accurately weigh approximately 50 mg of the royal jelly sample into a 25 mL volumetric flask.[7]

-

Add 25 mL of a 50:50 (v/v) methanol/water solvent.[7]

-

Sonicate the mixture for at least 30 minutes to ensure complete dissolution.[7]

-

Filter the solution sequentially through 0.45 µm and 0.2 µm nylon syringe filters.[7]

-

For HPLC injection, mix an equal volume of the filtered sample solution with the 100 µg/mL MHB internal standard solution.[7]

4. HPLC Conditions

-

HPLC System: Agilent 1050 Series or equivalent with a variable wavelength UV detector.[7]

-

Column: Agilent Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm).[7]

-

Column Temperature: 25°C.[7]

-

Mobile Phase: Methanol, water, and phosphoric acid (55:45:2.7, v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 215 nm.[7]

-

Injection Volume: 3 µL.[7]

-

Run Time: 10 minutes.[7]

5. Data Analysis

-

Identify and integrate the peaks for 10-HDA and the internal standard (MHB).

-

Construct a calibration curve by plotting the ratio of the 10-HDA peak area to the internal standard peak area against the concentration of the 10-HDA standards.

-

Quantify the amount of 10-HDA in the samples using the linear regression equation derived from the calibration curve.

Protocol 2: Quantification of 10-HDA using Gas Chromatography (GC)

This protocol provides a general outline, as specific derivatization procedures may vary.

1. Sample Preparation and Extraction

-

Extract 10-HDA and an appropriate internal standard (e.g., 3-hydroxymyristic acid) from the sample using a suitable solvent like diethyl ether.[12]

2. Derivatization

-

The extracted sample must be chemically converted to a volatile compound. This is often achieved through silylation (e.g., using BSTFA) or methylation to convert the carboxylic acid and hydroxyl groups into trimethylsilyl ethers/esters or methyl esters, respectively.[7]

3. GC Conditions

-

GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).[12]

-

Column: A column suitable for fatty acid analysis, such as one with an OV-17 packing material.[12]

-

Carrier Gas: Nitrogen or Helium.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized 10-HDA from other components.

-

Injector and Detector Temperature: Set to ensure proper volatilization and detection.

4. Data Analysis

-

Quantification is performed using the internal standard method, similar to the HPLC protocol, by creating a calibration curve with derivatized 10-HDA standards.

Visualizations

The following diagram illustrates a typical experimental workflow for the analysis of 10-HDA.

Caption: General workflow for 10-HDA analysis from sample preparation to final report.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mynaturalorigins.com [mynaturalorigins.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apiservices.biz [apiservices.biz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of 10-Hydroxydecenoic Acid in Commercial Royal Jelly Products by Gas Chromatography [jstage.jst.go.jp]

Synthesis of 10-Hydroxydecanoic Acid: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical and biosynthetic synthesis of 10-hydroxydecanoic acid. This valuable fatty acid, found in royal jelly, has garnered significant interest for its potential therapeutic properties, including immunomodulatory, estrogenic, and anti-inflammatory effects.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data for different synthesis methods of this compound, allowing for a clear comparison of their efficiencies.

| Synthesis Method | Starting Material | Key Reagents/Biocatalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Chemical Synthesis | ||||||

| Alkaline Cleavage | Castor Oil | Sodium hydroxide, o-cresol, sec-octyl alcohol | 300 min | 180-200 | 71% | [1] |

| Alkaline Cleavage under Pressure | Castor Oil | Sodium hydroxide, ethanol | 12 hours | 200 ± 5 | High (not specified) | [2] |

| Microwave-Assisted Alkaline Cleavage | Castor Oil | Sodium hydroxide, 2-octanol | 2 hours | 167 | 77.41% | [3] |

| Biosynthesis | ||||||

| Two-Step Whole-Cell Catalysis | Decanoic Acid | Engineered E. coli (CYP153A33-CPRBM3) | 9 h (step 1) + 20 h (step 2) | Not specified | 65.6% conversion in step 2 | [4][5] |

| One-Step Whole-Cell Catalysis | Decanoic Acid | Engineered E. coli (ACOX, FadE, Macs, YdiI, CYP) | 10 hours | Not specified | 75.6% conversion | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis of this compound from Castor Oil via Alkaline Cleavage

This protocol describes the synthesis of this compound by the high-temperature alkaline cleavage of castor oil.

Materials:

-

Castor oil

-

Sodium hydroxide (NaOH)

-

o-cresol

-

sec-octyl alcohol

-

Ethanol

-

Sulfuric acid (H₂SO₄)

-

Reaction vessel with reflux condenser and mechanical stirring

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, combine castor oil, sodium hydroxide, and a solvent system of o-cresol and sec-octyl alcohol (v/v = 2.8:1).[1]

-

Reaction: Heat the mixture to 180-200°C with continuous stirring for 300 minutes.[1]

-

Alternative Pressurized Reaction: Alternatively, use ethanol as a solvent and heat the mixture in an autoclave at 200 ± 5°C under a pressure of 3-4 MPa for 12 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Acidify the reaction mixture by the staged addition of sulfuric acid to a pH of 6.5, which will cause the separation of an oil layer.[2] Allow the mixture to stand for 1 hour.[2]

-

Isolation: Separate the aqueous layer and cool it to below 40°C. Further acidify the aqueous layer with sulfuric acid to a pH of 3. Allow the solution to stand for over 12 hours to precipitate the crude this compound.[2]

-

Purification: Collect the precipitate by filtration and wash it with water until it is neutral. Dry the purified this compound in an oven.[2]

-

Characterization: Characterize the final product by HRMS and NMR spectroscopy to confirm its structure and purity.[1]

Protocol 2: Biosynthesis of this compound using Engineered E. coli

This protocol details the whole-cell biocatalytic synthesis of this compound from decanoic acid using engineered Escherichia coli. This method can be performed in one or two steps.

Materials:

-

Engineered E. coli strain expressing the necessary enzymes (e.g., P450 terminal hydroxylase CYP153A33-CPRBM3 for the two-step process, or a combination of ACOX, FadE, Macs, YdiI, and CYP for the one-step process).[4][6][8]

-

Luria-Bertani (LB) medium (or other suitable growth medium)

-

Inducer (e.g., IPTG)

-

Decanoic acid (substrate)

-

Permeabilization agent (optional, e.g., Triton X-100, DMSO)

-

Centrifuge

-

Incubator shaker

-

Extraction solvent (e.g., ethyl acetate)

-

Analytical equipment (e.g., GC-MS, HPLC)

Procedure:

-

Cell Culture: Inoculate a sterile culture medium with the engineered E. coli strain. Grow the cells in an incubator shaker at an appropriate temperature (e.g., 37°C) until they reach the mid-logarithmic growth phase.

-

Induction: Induce the expression of the catalytic enzymes by adding an inducer (e.g., IPTG) to the culture medium and continue incubation for several hours at a suitable temperature (e.g., 20-30°C).

-

Cell Preparation: Harvest the cells by centrifugation. For the two-step process, the cells may be permeabilized to facilitate substrate entry and product release.[4]

-

Biocatalytic Reaction (Two-Step Process):

-

Step 1: Resuspend the permeabilized cells in a reaction buffer containing decanoic acid. Incubate for approximately 9 hours to convert decanoic acid to trans-2-decenoic acid.[4]

-

Step 2: After 9 hours, collect the supernatant by centrifugation. Use this supernatant, containing trans-2-decenoic acid, as the substrate for the second step with a fresh batch of engineered E. coli expressing the P450 terminal hydroxylase. Incubate for approximately 20 hours to produce this compound.[4][5]

-

-

Biocatalytic Reaction (One-Step Process):

-

Product Extraction: After the reaction, acidify the reaction mixture and extract the this compound using an organic solvent such as ethyl acetate.

-

Analysis: Analyze the extracted product for yield and purity using GC-MS or HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the experimental workflows for its synthesis.

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Experimental workflows for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1683312A - Process for producing 10-hydroxy capric acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Use of 10-Hydroxydecanoic Acid in Cell Culture

Introduction

10-Hydroxydecanoic acid (10-HDA), also known as queen bee acid, is a unique, medium-chain hydroxy fatty acid primarily found in royal jelly, a secretion from honeybees.[1][2][3] It is recognized for a wide array of pharmacological and biological activities, including anti-tumor, anti-inflammatory, immunomodulatory, neuroprotective, and antimicrobial properties.[1][4][5] These diverse effects have made 10-HDA a compound of significant interest for in vitro studies across various research fields, from oncology to neurobiology.

These application notes provide a comprehensive overview of the use of 10-HDA in cell culture experiments, summarizing its cytotoxic effects, detailing its impact on key signaling pathways, and offering standardized protocols for its application.

Data Presentation: Biological Effects of 10-HDA